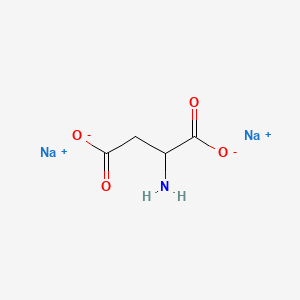

Sodium 2-aminosuccinate

Description

Nomenclature and Stereochemical Considerations of the 2-Aminosuccinate Anion

The systematic name for the anion of sodium 2-aminosuccinate is the 2-aminosuccinate anion. According to the International Union of Pure and Applied Chemistry (IUPAC), the compound can also be named disodium (B8443419) 2-aminobutanedioate. nih.gov The numbering of the carbon chain begins at the carboxyl group adjacent to the amino group. qmul.ac.uk

The 2-aminosuccinate anion possesses a chiral center at the second carbon atom (C-2), the alpha-carbon, which is bonded to the amino group. This chirality gives rise to two stereoisomers: the L- and D-enantiomers. scirp.org These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities. The naturally occurring form in proteins is typically the L-isomer, L-aspartic acid. qmul.ac.uk

Table 1: Nomenclature and Structural Details

| Common Name | IUPAC Name | Molecular Formula |

| Sodium L-aspartate | Sodium (2S)-2-aminobutanedioate | C4H6NNaO4 |

| Sodium D-aspartate | Sodium (2R)-2-aminobutanedioate | C4H6NNaO4 |

| Sodium DL-aspartate | Sodium 2-aminobutanedioate | C4H6NNaO4 |

Significance of this compound as a Chemical Entity in Interdisciplinary Research

The significance of this compound spans multiple research domains due to the distinct roles of its L- and D-isomers.

Sodium L-aspartate has been investigated for its potential to enhance physical performance. nih.govresearchgate.net Research suggests that supplementation with sodium L-aspartate may improve repeated-sprint performance by potentially facilitating the tricarboxylic acid (TCA) cycle, a key energy-producing process in the body. nih.gov Furthermore, monosodium L-aspartate is used as an additive in cardioplegia solutions to protect the heart muscle during cardiac surgery by potentially increasing anaerobic energy production. rch.org.au It is also explored as a salt substitute, as it can enhance the perception of salty taste, which could help reduce sodium chloride intake. researchgate.net

Sodium D-aspartate is an endogenous amino acid that has been found to play a role in the endocrine and nervous systems. scirp.orgscirp.org Studies have shown its involvement in the release of luteinizing hormone (LH) and testosterone (B1683101) in humans and rats. nih.gov Research has also explored its potential therapeutic effects in a mouse model of multiple sclerosis, where it was found to cross the blood-brain barrier and increase the synthesis of neurosteroids. jfda-online.com Additionally, D-aspartate is involved in the regulation of prolactin release. oup.com

The broader field of sodium ion research, including its role in physiological processes, is also being advanced through techniques like sodium (23Na) MRI, which non-invasively assesses physiological and pathological changes. nih.gov

Historical Context and Evolution of Research on Aminosuccinate Derivatives

The study of amino acids and their derivatives has a rich history, forming a cornerstone of biochemistry and organic chemistry. lsu.edu The development of synthetic methodologies for urea (B33335) derivatives, which can be related to aminosuccinates in the broader context of nitrogen-containing organic compounds, has been crucial for drug discovery. nih.gov

Historically, the focus was on understanding the fundamental roles of L-amino acids as the building blocks of proteins. However, the discovery and characterization of D-amino acids in biological systems opened up new avenues of research. The realization that D-aspartate is an endogenous compound involved in neuroendocrine signaling marked a significant evolution in the field. nih.govoup.com

Early research into the effects of aspartate supplementation on exercise performance laid the groundwork for more recent, detailed studies on repeated-sprint ability. nih.gov Similarly, the historical use of various compounds in medicine has paved the way for modern investigations into the therapeutic potential of specific isomers like sodium D-aspartate. nih.gov The continuous development of analytical techniques, such as infrared multiple photon dissociation (IRMPD) mass spectrometry, allows for more detailed structural characterization of aminosuccinate derivatives and their post-translational modifications. acs.org

The synthesis of conformationally constrained derivatives of amino acids like tryptophan and tyrosine represents a modern frontier in this research area, aiming to create molecules with specific biological activities. lsu.edu This evolution from basic characterization to the design of novel derivatives highlights the dynamic nature of research on aminosuccinate and related compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXOIHIZTOVVFB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Approaches for Sodium 2 Aminosuccinate

Chemical Synthesis Pathways for Sodium 2-aminosuccinate and its Precursors

The creation of this compound is fundamentally a two-stage process: the synthesis of its precursor, aspartic acid (2-aminosuccinic acid), followed by the formation of the sodium salt.

Amination Reactions for Aspartate Synthesis

Aspartic acid is synthesized through several key amination reactions that introduce an amino group onto a keto-acid backbone.

Reductive Amination : This process involves the formation of an amino acid from a corresponding keto acid and ammonia (B1221849). For aspartic acid, the precursor is oxaloacetic acid, which reacts with ammonia to form an imino acid that is subsequently reduced to aspartic acid. biologydiscussion.com This reaction is a critical entry point for ammonia into metabolic pathways. biologydiscussion.com

Transamination : A common biological route, transamination facilitates the transfer of an amino group from a donor molecule, such as alanine (B10760859) or glutamine, to an α-keto acid. wikipedia.org The biosynthesis of aspartate from oxaloacetate is frequently achieved through this pathway, mediated by aminotransferase enzymes. wikipedia.org Research into prebiotic chemistry has demonstrated that this transamination of oxaloacetate can be catalyzed by pyridoxamine (B1203002) with Cu²⁺, suggesting a plausible route for its formation on the early Earth. nih.govnih.gov

Direct Amination of Fumarate (B1241708) : On an industrial scale, L-aspartate is predominantly produced through the direct amination of fumarate. wikipedia.org This reversible reaction is catalyzed by the enzyme L-aspartate ammonia-lyase (aspartase). wikipedia.orgresearchgate.net

Salt Formation Techniques for this compound

Once aspartic acid is obtained, it is converted into its sodium salt, this compound (also known as sodium aspartate). The process involves a straightforward acid-base reaction. Treating aspartic acid with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH), results in the deprotonation of the carboxylic acid groups to form the corresponding sodium salt. wikipedia.orgnih.gov Depending on the stoichiometry of the base, either the monosodium or disodium (B8443419) salt can be formed. nih.govbldpharm.com

A related industrial process is the synthesis of sodium polyaspartate, a biodegradable polymer. This involves the thermal polymerization of aspartic acid at high temperatures (e.g., 180°C) to form poly(succinimide). wikipedia.org This intermediate polymer is then treated with aqueous sodium hydroxide, which hydrolyzes the succinimide (B58015) rings to yield sodium polyaspartate. wikipedia.orgatamanchemicals.com

Biocatalytic and Enzymatic Synthesis Routes to 2-Aminosuccinate Derivatives

Biocatalysis offers highly specific and efficient methods for producing 2-aminosuccinate and its derivatives, often with precise control over stereochemistry.

Enzyme-Catalyzed Production of Aspartate and its Salts

Enzymes are central to the large-scale, efficient production of L-aspartate. The primary enzyme employed is aspartate ammonia-lyase (Aspartase, EC 4.3.1.1), which catalyzes the addition of ammonia to the double bond of fumarate to produce L-aspartic acid. researchgate.netnih.gov This method is a cornerstone of industrial aspartate production. wikipedia.org Studies using aspartase from various microorganisms, such as Bacillus sp., have reported high reaction yields exceeding 90%. researchgate.net

To further streamline production and utilize alternative feedstocks, dual-enzyme systems have been developed. One notable example is an engineered Escherichia coli strain that co-expresses two key enzymes:

Maleate (B1232345) cis-trans isomerase : Converts maleate into fumarate. asm.org

Aspartase : Converts the newly formed fumarate into L-aspartate. asm.org

This one-pot biosynthesis from maleate has achieved near-quantitative conversion (almost 100%), demonstrating a highly efficient and environmentally responsible production pathway. asm.org

| Enzyme/System | Substrate(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Aspartate Ammonia-Lyase (Aspartase) | Fumarate, Ammonia | L-Aspartate | Industrial standard; reversible reaction; high yields (>90%). | wikipedia.orgresearchgate.net |

| Dual-Enzyme Cascade (Maleate Isomerase + Aspartase) | Maleate, Ammonia | L-Aspartate | Engineered E. coli; one-pot synthesis; ~100% conversion. | asm.org |

| Aminotransferases | Oxaloacetate, Amino Donor (e.g., Glutamine) | L-Aspartate | Key biological synthesis route; high stereospecificity. | wikipedia.org |

Engineered Biocatalytic Systems for Stereoselective Aminosuccinate Synthesis

Advances in protein engineering have enabled the development of biocatalytic systems capable of producing a wide array of aminosuccinate derivatives with high stereoselectivity. These methods are crucial for accessing non-canonical amino acids for various applications.

Directed Evolution : This technique is used to enhance enzyme properties. For instance, ω-transaminases have been engineered for improved thermostability and tolerance to co-solvents, facilitating the synthesis of chiral amines. mdpi.com

Immobilization : To improve stability and reusability, enzymes are often immobilized on solid supports. Transaminases have been successfully immobilized on materials like silica (B1680970) gel and methacrylate (B99206) resins, which can lead to higher conversions and are suitable for continuous flow systems. mdpi.com

Synergistic Catalysis : A novel approach merges photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov This system enables the stereoselective synthesis of valuable non-canonical amino acids by using light to generate a radical intermediate that is then captured by the enzyme, allowing for precise control over the creation of new stereocenters. nih.govuniversityofcalifornia.edu This method can be tuned to produce either L- or D-amino acid enantiomers. universityofcalifornia.edu

Engineered Synthases : The β-subunit of tryptophan synthase (TrpB) has been re-engineered through directed evolution to catalyze reactions with diverse amine nucleophiles, leading to the synthesis of β-N-substituted-α-amino acids. nih.gov

Strategies for Chemical Derivatization and Functionalization of the Aminosuccinate Scaffold

The 2-aminosuccinate structure, derived from aspartic acid, serves as a versatile molecular scaffold for the synthesis of more complex molecules. nih.govrsc.org Its multiple functional groups—two carboxylic acids and one primary amine—offer numerous handles for chemical modification.

A common strategy involves the use of protecting groups to enable site-selective reactions. The amino group can be protected, for example, with a benzyloxycarbonyl (Cbz) group, while the carboxylic acids can be converted to esters, such as benzyl (B1604629) esters. The resulting protected intermediate, like (S)-Dibenzyl 2-aminosuccinate, is a valuable building block in organic synthesis, allowing for further modifications before deprotection yields the final derivatized product.

Specific derivatization approaches include:

Alkylation : New substituents can be introduced via alkylation. For example, the reaction of D,L-aspartic acid with iodomethylphosphonic acid yields 2-(Phosphonomethylamino)succinic acid, a ligand used in coordination chemistry. acs.org

Amide Bond Formation : As an amino acid, the most fundamental derivatization is the formation of peptide bonds. The amino group of one aminosuccinate molecule can react with a carboxyl group of another molecule to form polyamides. The thermal polymerization of aspartic acid to form sodium polyaspartate is a prime example of this, creating a polymer with both α- and β-amide linkages. wikipedia.org

Surface Functionalization : The reactive groups of the aminosuccinate scaffold can be used to modify surfaces. For instance, amino-functionalized layered double hydroxides (LDHs) can be prepared using organosilanes like (3-aminopropyl)triethoxysilane (APTES), where the amino group provides a site for further covalent attachment of other molecules. mdpi.com

| Strategy | Reaction/Process | Example Product/Application | Key Feature | Reference |

|---|---|---|---|---|

| Protection & Elaboration | Amino group protection (e.g., Cbz) and esterification | (S)-Dibenzyl 2-aminosuccinate | Enables site-selective modification for asymmetric synthesis. | |

| Alkylation | Reaction with alkylating agents | 2-(Phosphonomethylamino)succinic acid | Adds new functional groups to the core structure. | acs.org |

| Polymerization | Thermal condensation followed by hydrolysis | Sodium Polyaspartate | Creates biodegradable polyamides with industrial uses. | wikipedia.orgatamanchemicals.com |

| Surface Functionalization | Reaction of the amino group with surfaces | Amino-functionalized nanoparticles | Imparts new chemical properties to materials. | mdpi.com |

Modification at Carboxyl and Amino Functionalities

The reactivity of the carboxyl and amino groups of this compound allows for selective modifications to synthesize new molecules. These derivatization strategies are fundamental in peptide synthesis, materials science, and the development of functional small molecules. researchgate.netencyclopedia.pub

The carboxyl groups can be converted into esters or amides. researchgate.net Esterification is often achieved by reacting the carboxylate with an appropriate alcohol under acidic conditions or by using an esterifying reagent with a quaternary salt of the amino acid. encyclopedia.pub Amidation, another common modification, can be mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). encyclopedia.pubresearchgate.net This reaction activates the carboxyl group, facilitating a nucleophilic attack by an amine to form a stable amide bond. encyclopedia.pub

The primary amino group is also a key site for derivatization. It can be selectively protected using various reagents to prevent unwanted side reactions during synthesis. organic-chemistry.org For instance, the benzyloxycarbonyl (Cbz) group can be introduced to protect the amine. organic-chemistry.org Another significant modification is phosphonation, where a phosphonomethyl group is attached to the nitrogen atom. The Moedritzer-Irani reaction, for example, can be used for the methylene (B1212753) phosphonation of amines, including derivatives of aminosuccinate. researchgate.net This type of modification is crucial for creating compounds with enhanced chelating or scale-inhibiting properties. researchgate.net

| Functional Group | Reaction Type | Typical Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxyl (-COO⁻) | Esterification | Alcohols (e.g., Ethanol, Benzyl alcohol) with acid catalyst | Ester (e.g., Ethyl ester, Benzyl ester) |

| Carboxyl (-COO⁻) | Amidation | EDC/NHS and a primary amine | Amide |

| Amino (-NH₂) | N-Protection | Benzyl chloroformate (Cbz-Cl) | N-Benzyloxycarbonyl (N-Cbz) derivative |

| Amino (-NH₂) | Phosphonation | H₃PO₃, HCl, HCHO (Moedritzer-Irani reaction) | N-phosphonomethyl derivative |

Formation of Complex Derivatives for Specific Research Applications

Building upon the fundamental modifications of its functional groups, this compound serves as a precursor for more complex derivatives designed for specialized research applications, such as chelation, scale inhibition, and coordination chemistry. researchgate.netgoogle.com

One notable application is in the synthesis of powerful and biodegradable complexing agents. google.com For example, reacting L-aspartic acid with cis-epoxysuccinic acid disodium salt in an aqueous sodium hydroxide solution yields 3-hydroxy-2,2'-iminodisuccinic acid tetrasodium (B8768297) salt. google.com This derivative demonstrates a high complexing capacity for metal ions responsible for water hardness and for heavy metal ions, making it a subject of research for water treatment applications. google.com

Another area of research involves the phosphonation of aminosuccinate derivatives to create highly effective scale inhibitors for industrial water systems and oilfield operations. researchgate.net The phosphonation of tetrasodium iminodisuccinate salt, a derivative of aspartic acid, results in a molecule with enhanced ability to prevent the nucleation and crystal growth of mineral scales like calcite. researchgate.net

Furthermore, the amino and carboxyl groups of this compound are ideal for forming coordination complexes with various metal ions. researchgate.netacs.org Schiff base complexes can be prepared through the condensation of the amino group with an aldehyde or ketone. researchgate.net For instance, manganese(III) complexes have been synthesized using Schiff bases derived from L-aspartic acid and 2-hydroxy-1-naphthaldehyde. researchgate.net These types of metal complexes are investigated for their catalytic, magnetic, and structural properties. acs.org The ability of the ligand, derived from 2-aminosuccinate, to form multiple chelation rings contributes to the stability and unique geometry of the resulting multinuclear metal complexes. acs.org

| Reactants | Reaction Type | Complex Derivative Formed | Research Application |

|---|---|---|---|

| L-aspartic acid, Sodium hydroxide, cis-epoxysuccinic acid disodium salt | Nucleophilic addition | 3-Hydroxy-2,2'-iminodisuccinic acid tetrasodium salt | Biodegradable metal ion chelation/complexing agent. google.com |

| Tetrasodium iminodisuccinate, H₃PO₃, HCl, HCHO | Phosphonation (Moedritzer-Irani reaction) | Phosphonated iminodisuccinates | Calcite scale inhibition for water treatment. researchgate.net |

| L-aspartic acid, 2-hydroxy-1-naphthaldehyde, Mn(CH₃COO)₃·2H₂O | Schiff base condensation & Metal coordination | Na[Mn(N-(2-hydroxy-1-naphthylidene)aspartic acid)₂]·3H₂O | Investigation of coordination chemistry and catalytic activity. researchgate.net |

| 2-(phosphonomethyl)aminosuccinic acid, Cobalt(II) chloride, NaOH | Metal coordination | Sodium-centered dodecanuclear Co(II) complex | Study of magnetic properties and structural chemistry. acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium 2 Aminosuccinate Systems

Crystallographic Analysis of Sodium 2-aminosuccinate and its Complexes

Crystallographic methods are indispensable for determining the precise atomic arrangement of crystalline solids. For this compound, both single-crystal and powder X-ray diffraction techniques provide critical insights into its solid-state structure and phase purity.

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, revealing the exact coordinates of each atom within the unit cell, and thus providing definitive information on bond lengths, bond angles, and intermolecular interactions. carleton.edufzu.cz The atomic structure of enantiopure monosodium L-aspartate monohydrate remained undetermined for 172 years after its initial description by Louis Pasteur, largely due to challenges presented by severe crystal twinning. mdpi.comresearchgate.net

Recent structural elucidation has confirmed that the compound crystallizes as a monohydrate. mdpi.comresearchgate.net In the solid state, the aspartate molecule exists in its zwitterionic form, with both carboxylic acid groups deprotonated (COO⁻) and the amino group protonated (NH₃⁺), resulting in a net charge of -1. mdpi.com The crystal structure is a complex three-dimensional coordination network composed of sodium cations, aspartate mono-anions, and coordinated water molecules. mdpi.com The crystal packing can be described as layers of strongly bound sodium aspartate separated by layers of more weakly coordinated water molecules. mdpi.comresearchgate.net This layered arrangement is also thought to be the cause of the observed twinning, which occurs as stacking faults. mdpi.comresearchgate.net

The crystallographic data for monosodium L-aspartate monohydrate is deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis of its structural parameters. mdpi.comacs.org

Table 1: Crystallographic Data for Monosodium L-aspartate Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆NNaO₄·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5891(3) |

| b (Å) | 16.1721(9) |

| c (Å) | 7.5898(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 685.55(6) |

| Z | 4 |

Data derived from studies on enantiopure sodium aspartate monohydrate, which may be affected by crystal twinning. mdpi.comresearchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and assess the purity of a bulk sample. latech.edu Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. latech.edu

For this compound, PXRD is used to confirm the identity of the synthesized material by comparing its diffraction pattern to a reference pattern obtained from a known standard or calculated from single-crystal data. It is also instrumental in identifying the presence of any crystalline impurities or different polymorphic forms. Each peak in the pattern corresponds to a specific set of lattice planes (hkl) according to Bragg's Law, and the complete pattern is a direct representation of the crystal structure. tcd.ie While a specific experimental pattern is not provided here, the d-spacings and intensities can be calculated from the single-crystal data presented in the previous section.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a characteristic spectrum that can be used to identify functional groups and confirm the molecular structure of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides detailed information about the functional groups present. In this compound, the zwitterionic nature is clearly observable. Key vibrational bands are associated with the protonated amine (NH₃⁺) and deprotonated carboxylate (COO⁻) groups. Theoretical calculations on aspartic acid complexed with sodium show shifts in vibrational frequencies that are consistent with experimental observations. derpharmachemica.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3300 | Asymmetric & Symmetric Stretch | N-H in NH₃⁺ |

| ~1580-1610 | Asymmetric Stretch | C=O in COO⁻ |

| ~1500-1550 | Asymmetric Bending (Scissoring) | N-H in NH₃⁺ |

| ~1400-1420 | Symmetric Stretch | C=O in COO⁻ |

| ~1330 | C-H Wagging | CH₂ |

| ~1100-1120 | Rocking | NH₃⁺ |

Peak positions are approximate and can vary based on sample preparation and environment. Assignments are based on data from L-aspartic acid and its sodium complexes. derpharmachemica.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. s-a-s.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further confirmation of its structure. The symmetric stretch of the carboxylate groups, for instance, typically produces a strong Raman signal.

Table 3: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-3100 | Asymmetric & Symmetric Stretch | N-H in NH₃⁺ |

| ~2950-2980 | Stretch | C-H |

| ~1410-1420 | Symmetric Stretch | C=O in COO⁻ |

| ~1338 | C-H Bending | CH |

| ~938 | Stretch | C-C |

| ~850 | Rocking | CH₂ |

Peak positions are approximate. Assignments are based on data from L-aspartic acid. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is the most powerful technique for determining the structure of molecules in solution. It provides information on the connectivity of atoms and the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.

For this compound, which is typically analyzed in a deuterated solvent like D₂O, the NMR spectra reveal the distinct signals for the different protons and carbons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus. netlify.app The α-carbon is bonded to the electron-withdrawing amine and carboxylate groups, causing its attached proton and the carbon itself to be deshielded and appear at a higher chemical shift compared to the β-carbon and its protons. rsc.orgcambridgeinternational.org

Table 4: ¹H NMR Spectral Data for this compound in D₂O

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| α-H | ~3.90 | Doublet of doublets (dd) |

| β-Hₐ | ~2.81 | Doublet of doublets (dd) |

| β-Hₑ | ~2.70 | Doublet of doublets (dd) |

Chemical shifts are relative to a standard (e.g., TMS) and can vary with pH, concentration, and temperature. chemicalbook.com

Table 5: ¹³C NMR Spectral Data for this compound in D₂O

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| α-COO⁻ | ~176-178 |

| β-COO⁻ | ~173-174 |

| α-C | ~52-54 |

| β-C | ~35-37 |

Chemical shifts are relative to a standard and can vary with experimental conditions. rsc.orgsigmaaldrich.com

The detailed analysis from these spectroscopic and crystallographic techniques provides a robust and comprehensive structural characterization of this compound, forming the foundation for understanding its properties and reactivity.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org The carbons of the two carboxyl groups (C=O) are the most deshielded and appear furthest downfield. The alpha-carbon (Cα), bonded to the electronegative nitrogen and oxygen atoms, appears at an intermediate chemical shift, while the beta-carbon (Cβ) of the methylene (B1212753) group is the most shielded and appears furthest upfield. youtube.com

The following table presents typical chemical shift ranges observed for this compound.

Interactive Data Table: ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

| C=O (α-carboxyl) | 170 - 185 |

| C=O (β-carboxyl) | 170 - 185 |

| Cα (CH) | 49 - 55 |

| Cβ (CH₂) | 35 - 40 |

Data compiled from typical values for amino acids and specific findings for related structures. libretexts.orgrsc.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful tools that provide correlation data between different nuclei, resolving spectral overlap and facilitating unambiguous assignment of ¹H and ¹³C signals. emerypharma.comwikipedia.org

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the α-H signal with both of the β-H signals. A cross-peak would also be observed between the two diastereotopic β-H signals, confirming their geminal coupling. This pattern of correlations helps to definitively assign the proton network of the molecule. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgsdsu.edu An HSQC spectrum of this compound would display the following key correlations:

A cross-peak connecting the α-H signal on the proton axis to the Cα signal on the carbon axis.

Two distinct cross-peaks connecting the two β-H signals to the Cβ signal. The presence of two proton signals correlating to a single carbon signal confirms they are attached to the same carbon.

These 2D techniques are indispensable for the complete and accurate assignment of all proton and carbon resonances in the this compound molecule, especially in more complex systems or mixtures.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. This compound, like other simple amino acids lacking aromatic rings, does not possess chromophores that absorb light in the visible or near-UV (200-800 nm) range.

The principal functional groups, the carboxylates and the primary amine, exhibit electronic transitions that occur in the far-UV region (below 200 nm). The expected transitions are:

n → σ* (non-bonding to sigma antibonding): Associated with the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate groups. These are typically low-energy transitions but still occur at high frequencies outside the standard UV-Vis range.

σ → σ* (sigma bonding to sigma antibonding): These are high-energy transitions associated with the C-C, C-H, C-N, and C-O single bonds.

Therefore, a conventional UV-Vis spectrum of a pure aqueous solution of this compound would show negligible absorbance, appearing as a flat line above 200 nm. The significant absorption bands related to its electronic transitions are only accessible using specialized vacuum UV spectrophotometers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. chemguide.co.uk

For this compound (C₄H₆NNaO₄), the theoretical monoisotopic mass is approximately 155.019 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound can be observed in several forms:

[M+H]⁺: The protonated molecule, where M is the neutral aspartic acid molecule (C₄H₇NO₄), with an m/z of approximately 134.04.

[M+Na]⁺: The sodiated molecule, where M is aspartic acid, with an m/z of approximately 156.03.

[M-H]⁻: The deprotonated molecule in negative ion mode, with an m/z of approximately 132.03.

The fragmentation of the parent ion provides valuable structural information. Common fragmentation pathways for amino acids like aspartic acid include:

Loss of water (H₂O): A common fragmentation resulting in a peak at [M+H - 18]⁺.

Loss of a carboxyl group (as CO₂ or HCOOH): Leading to fragments corresponding to the loss of 44 Da or 46 Da.

Formation of an immonium ion: A characteristic fragmentation for α-amino acids involves cleavage of the Cα-Cβ bond and the Cα-COOH bond, which for aspartate would result in a characteristic fragment ion.

Analysis of these fragmentation patterns allows for the confirmation of the amino acid backbone and the nature of the side chain.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion Species | Description | Theoretical m/z |

| [C₄H₈NO₄]⁺ | Protonated Aspartic Acid | ~134.04 |

| [C₄H₇NNaO₄]⁺ | Sodiated Aspartic Acid | ~156.03 |

| [C₄H₆NO₄]⁻ | Deprotonated Aspartic Acid | ~132.03 |

Coordination Chemistry and Metal Complexation of the 2 Aminosuccinate Ligand

Chelation Behavior of 2-Aminosuccinate with Transition and Main Group Metal Ions

The 2-aminosuccinate ligand typically coordinates to metal ions as a tridentate ligand, utilizing the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups. This multidentate nature allows for the formation of stable chelate rings, which are fundamental to the coordination chemistry of this ligand.

With transition metal ions, 2-aminosuccinate forms well-defined complexes. For instance, with copper(II), it has been demonstrated that the ligand binds through both the carboxylate and amine groups researchgate.net. The specific coordination can be influenced by the pH of the solution. At lower pH, where the amine group may be protonated, coordination might primarily involve the carboxylate groups. As the pH increases, the deprotonated amino group becomes available for coordination, leading to stronger chelation. Studies on cadmium(II) complexes have shown that the β-carboxylate function of aspartic acid can enhance the thermodynamic stability of the resulting peptide complexes nih.gov. In these complexes, the coordination geometry is often octahedral, involving the amino and carboxylate groups in metal binding nih.gov.

The interaction of 2-aminosuccinate with main group metal ions, such as magnesium(II), is also of interest. Magnesium aspartate is known to exist as a hydrated complex, with the general formula Mg(C₄H₆NO₄)₂(H₂O)₂ wikipedia.org. The coordination environment around the magnesium ion in such complexes is typically octahedral.

The versatility of 2-aminosuccinate as a ligand is further highlighted by its ability to form complexes with lanthanide ions. The interaction between lanthanides and amino acids is a subject of ongoing research, with the stability of these complexes often increasing across the lanthanide series due to the lanthanide contraction wikipedia.org.

Thermodynamic Stability and Kinetic Lability of Metal-Aminosuccinate Complexes

The thermodynamic stability of metal complexes is a measure of the extent to which the complex will form under equilibrium conditions and is quantified by the stability constant (log K) scispace.comgcnayanangal.com. The stability of metal-2-aminosuccinate complexes with divalent transition metal ions generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) researchgate.net. This trend is attributed to the decrease in ionic radii across the series and the increasing ligand field stabilization energy from Mn(II) to Cu(II).

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Co(II) | 6.80 | 5.45 |

| Ni(II) | 7.85 | 6.25 |

| Cu(II) | 9.20 | 7.10 |

Note: The values in the table are approximate and can vary with experimental conditions such as temperature and ionic strength.

The kinetic lability of a complex refers to the rate at which its ligands can be exchanged with other ligands in solution mdpi.com. The rate of water exchange in aqua complexes of metal ions, which can provide an indication of the lability of other complexes of the same metal ion, varies significantly wikipedia.orgdalalinstitute.comtestbook.com. For instance, highly charged metal ions generally exhibit slower water exchange rates than singly charged ions. The electron configuration of the metal ion also plays a crucial role wikipedia.org. While specific kinetic data for the ligand exchange of 2-aminosuccinate complexes are not extensively documented, general principles suggest that factors such as the charge and size of the central metal ion, as well as the geometry of the complex, will influence their kinetic behavior mdpi.com. Complexes of metal ions with high ligand field stabilization energies are often less labile (more inert) testbook.com.

Structural Characterization of Metal-Aminosuccinate Coordination Compounds

The ability of the 2-aminosuccinate ligand to act as a bridging ligand, connecting multiple metal centers, gives rise to the formation of polymeric and supramolecular architectures.

The self-assembly of metal ions and 2-aminosuccinate ligands can lead to the formation of extended networks with diverse dimensionalities. For example, a cadmium(II) complex with aspartate, Cd(AspH)NO₃, forms a two-dimensional polymeric network. In this structure, the cadmium centers are bridged by both nitrate (B79036) ions and the carboxylate groups of the aspartate ligands at.ua.

Chiral structures can also be formed through the self-assembly of complexes involving enantiomerically pure forms of the ligand. Copper(II) complexes with N-(2-pyridylmethyl)-L-aspartate and N-(2-pyridylmethyl)-D-aspartate have been shown to self-assemble into left-handed and right-handed helical coordination polymers, respectively rsc.orgresearchgate.net. These infinite chiral single-helical structures are formed through the formation of a Cu-O bond between a copper(II) center and the side-chain carboxylate of a neighboring complex.

The coordination geometry around the metal center in 2-aminosuccinate complexes is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other ligands.

In the aforementioned polymeric cadmium(II) aspartate complex, the cadmium center is seven-coordinate. Its geometry can be described as a distorted octahedron, where the sixth position is occupied by two oxygen atoms from a bidentate nitrate ion. The remaining coordination sites are filled by an oxygen atom from another nitrate ion and four oxygen atoms from four different aspartate ligands at.ua. The coordination geometry of cadmium(II) in amino acid complexes is generally octahedral nih.gov.

For magnesium(II), as seen in magnesium aspartate dihydrate, the coordination environment is typically octahedral, with the magnesium ion being coordinated to two aspartate ligands and two water molecules wikipedia.org. In the case of zinc(II), the coordination environment in proteins often involves tetrahedral or octahedral geometries with nitrogen, oxygen, and sulfur donors from amino acid side chains, including aspartate acs.org.

| Metal Ion | Coordination Number | Typical Geometry |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Cd(II) | 6, 7 | Octahedral, Distorted Octahedral |

| Mg(II) | 6 | Octahedral |

Reactivity and Catalytic Implications of Metal-Aminosuccinate Systems in Model Reactions

Metal complexes, including those with amino acid ligands, are known to catalyze a variety of organic reactions. The metal center can act as a Lewis acid, activating substrates, or participate in redox processes.

While specific examples of catalysis by metal-2-aminosuccinate complexes in model reactions are not extensively reported, the general catalytic potential of related systems suggests possible applications. For instance, copper complexes are known to catalyze the oxidation of phenols, such as catechol, to the corresponding quinones researchgate.netmdpi.comuniversiteitleiden.nl. This reactivity is relevant to the function of enzymes like catechol oxidase. A proposed mechanism for the copper-catalyzed oxidation of 3,5-di-tert-butylcatechol (B55391) involves the formation of a copper-substrate complex, followed by electron transfer and product formation mdpi.com.

Metal complexes are also known to catalyze hydrolysis reactions. The hydrolysis of esters, such as p-nitrophenyl acetate, can be accelerated by the presence of metal ions that can coordinate to the ester's carbonyl group, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) nih.govresearchgate.netacs.orglibretexts.orgchemistrysteps.com. Zinc(II) complexes, in particular, have been studied as catalysts for ester hydrolysis. While direct studies using zinc-aspartate complexes for this purpose are not widespread, the principles of Lewis acid catalysis by the metal center would apply.

The catalytic activity of these systems is highly dependent on the nature of the metal ion, the coordination environment provided by the 2-aminosuccinate and any other ligands, and the reaction conditions. Further research is needed to fully explore the catalytic potential of well-defined metal-2-aminosuccinate complexes in a range of model organic reactions.

Computational Chemistry and Theoretical Modeling Studies of Sodium 2 Aminosuccinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties.

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Sodium 2-aminosuccinate, this involves determining the most stable three-dimensional structure by calculating the forces on each atom and iteratively moving the atoms until these forces are minimized. These calculations are crucial for obtaining accurate molecular properties.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), are used to perform geometry optimization. The process yields key geometrical parameters. orientjchem.org For the ionic bond between the sodium cation (Na⁺) and the carboxylate group of the 2-aminosuccinate anion, the bond length is a critical parameter. Additionally, bond lengths and angles within the organic anion, such as the C-C, C-N, and C=O bonds, are determined and can be compared with experimental data from crystallographic studies to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Description | Typical Calculated Value (Å or °) |

| O-Na Bond Length | The distance between a carboxylate oxygen and the sodium ion. | ~2.3 - 2.5 Å |

| C-O Bond Lengths | The lengths of the carbon-oxygen bonds in the carboxylate groups. | ~1.25 - 1.27 Å |

| C-N Bond Length | The length of the carbon-nitrogen bond of the amino group. | ~1.47 - 1.49 Å |

| O-C=O Bond Angle | The angle within the carboxylate group interacting with the sodium ion. | ~125 - 127° |

Note: The values in this table are illustrative and represent typical ranges found for similar amino acid salts in DFT studies. Actual values would be obtained from specific calculations on this compound.

Total energy calculations from DFT provide the ground-state electronic energy of the optimized structure. This energy is a key indicator of the molecule's stability.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the electron-rich carboxylate and amino groups of the 2-aminosuccinate anion. The LUMO is generally distributed over the carbon backbone and the carboxyl groups. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Description | Typical Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | ~ 4.5 to 6.5 eV |

Note: These values are illustrative and based on typical DFT results for amino acids and their salts. The exact values would be determined from specific DFT calculations on this compound.

Analysis of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information about the dynamic behavior of molecules, including their interactions with solvents and other molecules.

MD simulations are particularly useful for studying the solvation of this compound. In an aqueous environment, the simulations can reveal how water molecules arrange themselves around the sodium cation and the different functional groups of the 2-aminosuccinate anion. The simulations can quantify the number of water molecules in the first and second solvation shells and the average residence time of these water molecules.

The interaction of the sodium ion with the carboxylate groups and the hydration of the amino group are of particular interest. Simulations can also provide the hydration free energy, which is the change in free energy when the molecule is transferred from the gas phase to the solvent. orientjchem.org This value is a crucial measure of its solubility.

In non-aqueous media, MD simulations can predict how the solubility and conformation of this compound change. The behavior will be dictated by the polarity and hydrogen-bonding capabilities of the solvent.

Table 3: Illustrative Solvation Properties of this compound in Water from MD Simulations

| Property | Description | Typical Simulated Value |

| Na⁺ Coordination Number | Average number of water molecules in the first solvation shell of the sodium ion. | 4 - 6 |

| Carboxylate Oxygen Coordination Number | Average number of water molecules hydrating each carboxylate oxygen. | 3 - 5 |

| Hydration Free Energy | The free energy change upon solvation in water. | Highly negative (indicating good solubility) |

Note: These values are illustrative and represent what would be expected from MD simulations of this compound in an aqueous solution.

MD simulations can also be used to study the interactions of this compound with model biomolecules, such as proteins or nucleic acids. These simulations can provide insights into how this compound might bind to these larger molecules and the nature of the interactions (e.g., electrostatic, hydrogen bonding).

For instance, a simulation could be set up with this compound and a model protein in an aqueous solution. The simulation would track the movement of all atoms over time, revealing if and where the this compound binds to the protein. Analysis of the simulation trajectory can identify the specific amino acid residues involved in the interaction and the strength of the binding.

Ab Initio and Semi-Empirical Approaches for Spectroscopic Property Prediction

Computational methods can also predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to validate both the computational model and the experimental assignments.

Ab initio methods, like Hartree-Fock and post-Hartree-Fock methods, and DFT are used to predict spectroscopic data such as:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of the C-H, N-H, and C=O bonds.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

Semi-empirical methods, which are computationally less expensive, can also be used for these predictions, particularly for larger systems, though with generally lower accuracy than ab initio or DFT methods.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Property | Experimental Value |

| IR Spectroscopy | C=O stretching frequency | ~1600-1650 cm⁻¹ |

| ¹³C NMR Spectroscopy | Chemical shift of carboxyl carbons | ~175-180 ppm |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λ_max) | Typically in the deep UV region |

Note: The values are illustrative and represent typical ranges for the functional groups present in this compound. Precise comparison requires specific experimental and computational studies.

Conformational Analysis and Isomerism of the Aminosuccinate Anion

The biological function and chemical reactivity of the aminosuccinate anion, the conjugate base of aspartic acid, are intrinsically linked to its three-dimensional structure. Computational chemistry provides powerful tools to explore the conformational landscape and isomerism of this anion. Theoretical modeling studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the geometries and relative stabilities of its various spatial arrangements.

Systematic conformational searches on the neutral form, aspartic acid, have revealed a multitude of stable conformers in the gas phase, with the relative stabilities being determined by a delicate balance of intramolecular hydrogen bonds. For the aminosuccinate anion, where both carboxylic acid groups are deprotonated to form carboxylates (-COO⁻), the conformational preferences are significantly influenced by electrostatic repulsion between these two negatively charged groups. This repulsion disfavors conformations where the two carboxylate groups are in close proximity.

A significant computational study on the gas-phase conformations of the aspartate dianion (aminosuccinate) was performed by Sang-Aroon and Ruangpornvisuti using density functional theory at the B3LYP/6-311++G(d,p) level. While their primary focus was on the complexes with alkali metal cations, the study involved the optimization of the free anion's geometry, providing a theoretical basis for understanding its intrinsic conformational preferences.

The various conformers of the aminosuccinate anion can be described by the torsional angles along its carbon backbone. The relative arrangement of the amino group and the two carboxylate groups leads to a complex potential energy surface with several local minima, each corresponding to a distinct conformer.

Table 1: Key Dihedral Angles Defining Aminosuccinate Conformation

| Dihedral Angle | Description | Expected Influence on Stability |

| τ1 (N-Cα-Cβ-Cγ) | Defines the relative position of the amino and side-chain carboxylate groups. | Influenced by steric hindrance and potential hydrogen bonding. |

| τ2 (Cα-Cβ-Cγ-Cδ) | Defines the orientation of the side-chain carboxylate group. | Crucial for determining the distance between the two carboxylate groups. |

Due to the strong electrostatic repulsion between the two carboxylate moieties, it is expected that the most stable conformers of the aminosuccinate anion will adopt an extended or anti-periplanar arrangement of the carbon backbone, which maximizes the distance between the charged groups. Gauche arrangements, which would bring these groups closer, are expected to be energetically less favorable.

Table 2: Plausible Conformers of the Aminosuccinate Anion and Their Expected Relative Stabilities

| Conformer Description | τ1 (N-Cα-Cβ-Cγ) | τ2 (Cα-Cβ-Cγ-Cδ) | Expected Relative Energy (kcal/mol) | Notes |

| Anti-Anti | ~180° | ~180° | 0.0 (Global Minimum) | Maximizes the distance between the two carboxylate groups, minimizing electrostatic repulsion. |

| Anti-Gauche | ~180° | ~±60° | Higher | Increased electrostatic repulsion compared to the anti-anti conformer. |

| Gauche-Anti | ~±60° | ~180° | Higher | Brings the amino group closer to the side-chain carboxylate. |

| Gauche-Gauche | ~±60° | ~±60° | Highest | Significant electrostatic repulsion due to the proximity of the carboxylate groups. |

Note: The relative energy values are illustrative and intended to show the expected trend based on electrostatic principles. Precise energy differences would require specific high-level computational results for the isolated anion.

In terms of isomerism, the aminosuccinate anion, derived from aspartic acid, possesses a chiral center at the α-carbon. This gives rise to two enantiomers: L-aminosuccinate and D-aminosuccinate. The L-isomer is the form predominantly found in proteins.

Another form of isomerism relevant to the aspartate structure is the formation of isoaspartate. This occurs through a succinimide (B58015) intermediate, leading to the incorporation of the amino acid into a peptide chain via its β-carboxylate instead of the α-carboxylate. While this is a significant modification in the context of proteins, the fundamental conformational principles discussed above would still apply to the resulting isoaspartate anion.

Biochemical System Interactions and Roles of Aminosuccinate Non Human Biological Contexts

Involvement in Biosynthetic Pathways in Microorganisms and Plants

In microorganisms and plants, 2-aminosuccinate is the progenitor of the "aspartate family" of amino acids, which includes the essential amino acids lysine, threonine, methionine, and isoleucine. nih.govresearchgate.netpnas.org This biosynthetic pathway is crucial for the survival of these organisms as they, unlike animals, must synthesize these amino acids de novo. pnas.org The initial step in this pathway is the phosphorylation of aspartate, a reaction catalyzed by the enzyme aspartate kinase. wikipedia.org

The conversion of 2-aminosuccinate into other essential amino acids is a multi-step, branched process. Following its initial phosphorylation, the resulting aspartyl-β-phosphate is reduced to aspartate-β-semialdehyde. pnas.org This semialdehyde serves as a critical branch point. One branch of the pathway leads to the synthesis of lysine, while the other leads to homoserine, which is a common precursor for threonine, isoleucine, and methionine. wikipedia.org

Beyond its role in amino acid synthesis, 2-aminosuccinate is also a precursor for other vital metabolites. For instance, in bacteria, the intermediate of the lysine biosynthetic pathway, diaminopimelate, is an essential component for the cross-linking of peptidoglycan in their cell walls. Another intermediate, dihydrodipicolinate, is a precursor to dipicolinate, a major component of bacterial spores.

The metabolic flux through the aspartate family pathway is tightly regulated to meet the cell's needs for specific amino acids while conserving energy. nih.gov A primary mechanism of regulation is feedback inhibition, where the end-product amino acids allosterically inhibit the activity of key enzymes in the pathway, particularly aspartate kinase and homoserine dehydrogenase. wikipedia.org For example, high concentrations of threonine can inhibit both of these enzymes. wikipedia.org In Escherichia coli, there are three distinct aspartokinase isozymes, each independently regulated by one of the end-product amino acids (lysine, threonine, or methionine), allowing for fine-tuned control of the metabolic flow. wikipedia.org

Enzymatic Biotransformations Involving 2-Aminosuccinate as a Substrate or Product

A multitude of enzymes utilize 2-aminosuccinate as either a substrate to be modified or as a product of a reaction. These enzymatic transformations are fundamental to cellular metabolism.

The efficiency and substrate specificity of enzymes that act on 2-aminosuccinate have been characterized through kinetic studies, often determining the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic turnover rate, respectively.

One of the most extensively studied enzymes is aspartate aminotransferase (AAT) , also known as aspartate transaminase (AST). This enzyme catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. pnas.org This reaction follows a ping-pong kinetic mechanism. researchgate.net The F204W mutant of L-aspartate 4-decarboxylase showed enhanced aminotransferase activity with Km values of 1.3 mM for aspartate and 0.17 mM for α-ketoglutarate. nih.gov

Another key enzyme is aspartate-semialdehyde dehydrogenase , which catalyzes a crucial step in the aspartate biosynthetic pathway. The kinetic mechanism for the E. coli enzyme is a random sequential mechanism. nih.gov

Dihydrodipicolinate synthase (DHDPS) , the first enzyme in the lysine-specific branch of the aspartate pathway, catalyzes the condensation of pyruvate and L-aspartate-β-semialdehyde. At pH 8, the enzyme from E. coli follows a ping-pong kinetic mechanism. nih.gov

Aspartate racemase catalyzes the conversion of L-aspartate to D-aspartate. The recombinant mammalian enzyme has a Km of 3.1 mM for L-aspartate and a Vmax of 0.46 µmol/mg/min. nih.gov

L-aspartate-α-decarboxylase from E. coli has a Km of 151 ± 16 µM and a kcat of 0.57 s-1 for L-aspartate. wikipedia.org

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|---|---|

| Aspartate Aminotransferase (F204W mutant of Asd) | Pseudomonas aeruginosa | L-Aspartate | 1.3 | - | - |

| Aspartate Aminotransferase (F204W mutant of Asd) | Pseudomonas aeruginosa | α-Ketoglutarate | 0.17 | - | - |

| Aspartate Racemase | Mammalian (recombinant) | L-Aspartate | 3.1 | - | - |

| L-Aspartate-α-decarboxylase | Escherichia coli | L-Aspartate | 0.151 | 0.57 | 3775 |

X-ray crystallography has provided detailed three-dimensional structures of several enzymes in complex with 2-aminosuccinate or its analogs, offering profound insights into their catalytic mechanisms.

The structure of aspartate aminotransferase from various sources, including E. coli and chicken mitochondria, has been determined at high resolution. nih.govnih.gov These structures reveal that the enzyme is a dimer, with each subunit comprising a large and a small domain. nih.gov The active site is located at the interface of these domains and contains the pyridoxal-5'-phosphate (PLP) cofactor. pnas.org Upon substrate binding, the small domain undergoes a conformational change, closing over the active site to shield the reaction from the solvent. nih.gov The crystal structure of the E. coli enzyme in complex with the inhibitor 2-methylaspartate has been solved at 2.5 Å resolution. nih.govnih.gov Structures of the chicken mitochondrial enzyme have been solved in complex with the natural substrates L-aspartate and L-glutamate at 2.4 Å and 2.3 Å resolution, respectively, revealing the presence of covalent ketimine intermediates. nih.gov

For aspartate-β-semialdehyde dehydrogenase , the crystal structure of the enzyme from Haemophilus influenzae has been captured with a tetrahedral intermediate in its active site at 2.0 Å resolution. pnas.org This structure provides a snapshot of the enzyme in action and has been instrumental in understanding its catalytic mechanism.

The structure of dihydrodipicolinate synthase from E. coli has also been determined, revealing a homotetrameric assembly. researchgate.net Each monomer consists of an α/β-barrel domain that houses the active site.

Mechanisms of Sodium-Coupled Amino Acid Transport in Non-Human Cells and Model Systems

The uptake of 2-aminosuccinate into cells is often mediated by secondary active transporters that harness ion gradients. In many bacteria, the transport of aspartate is coupled to the co-transport of sodium ions (Na+).

A well-studied model for this process is the sodium-aspartate symporter GltPh from the archaeon Pyrococcus horikoshii. nih.gov GltPh is a homotrimeric integral membrane protein, with each protomer functioning as an independent transporter. canterbury.ac.nz The transport cycle involves the binding of three Na+ ions and one aspartate molecule to the outward-facing conformation of the transporter. researchgate.net This binding event triggers a conformational change that reorients the binding sites to face the cytoplasm, where the sodium ions and aspartate are then released. researchgate.net

Kinetic studies on a conformationally constrained inward-facing mutant of GltPh have revealed that the binding and dissociation of aspartate are slow and controlled by Na+ ions. nih.gov Specifically, the binding of the first Na+ ion is the rate-limiting step for the formation of the transporter-substrate complex. nih.gov Once the complex is formed, at least one Na+ ion is in rapid equilibrium with the surrounding solution, and its dissociation is a prerequisite for the disassembly of the complex. nih.gov This mechanism ensures the tight coupling of sodium and aspartate transport.

Structural studies of GltPh have identified the binding sites for both sodium and aspartate. Two of the Na+ binding sites, Na1 and Na3, are located deep within the protein core, while the third site, Na2, is more exposed to the solvent. nih.gov The binding of Na+ to the Na1 and Na3 sites is thought to induce a conformational change in a flexible hairpin loop (HP2) that acts as an extracellular gate, allowing aspartate to access its binding site. The cooperative binding of all three sodium ions and aspartate stabilizes the closed, substrate-occluded state of the transporter, facilitating its transition to the inward-facing conformation. nih.gov

Characterization of Transporter Specificity and Affinity

The transport of 2-aminosuccinate across plasma membranes is primarily handled by the family of Na+-dependent Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.govresearchgate.netaimspress.com These transporters are essential for clearing excitatory amino acids like glutamate and aspartate from the extracellular space. nih.gov

Specificity: The EAAT family displays a high affinity for L-glutamate, as well as for both L- and D-isomers of aminosuccinate (aspartate). nih.govnih.govdrugbank.com While the different EAAT subtypes (EAAT1-5) exhibit variations in their expression patterns—with EAAT1 and EAAT2 being predominantly glial, and EAAT3, EAAT4, and EAAT5 being primarily neuronal—they share the ability to transport aminosuccinate. nih.govnih.govmdpi.com An archaeal homolog, GltPh, has been shown to be highly selective for aspartate over other amino acids. nih.govnih.gov In addition to its primary substrates, EAAT3 is also capable of transporting cysteine, highlighting a broader specificity for this particular isoform. nih.gov

Ion-Coupling and Stoichiometry: The transport mechanism is a form of secondary active transport, utilizing the electrochemical gradient of sodium ions to drive aminosuccinate into the cell against its concentration gradient. aimspress.com For mammalian EAATs, the uptake of one aminosuccinate anion is coupled to the co-transport of three sodium ions (3 Na+) and one proton (1 H+), along with the counter-transport of one potassium ion (1 K+). nih.govnih.gov This process is electrogenic, meaning it results in a net movement of positive charge into the cell. aimspress.com In contrast, the archaeal transporter GltPh couples aspartate transport to at least two Na+ ions but is independent of H+ and K+. nih.govnih.gov

Affinity: The affinity of these transporters for their substrates is typically in the low micromolar range, allowing for efficient clearance of aminosuccinate even at low extracellular concentrations. The affinity for aminosuccinate is strongly dependent on the concentration of sodium ions. nih.gov Kinetic parameters for aminosuccinate transport have been characterized in various non-human systems.

Table 1: Kinetic Parameters of Aminosuccinate (Aspartate) Transporters

| Transporter | Organism/System | Substrate | Parameter (Km) | Value | Reference |

|---|---|---|---|---|---|

| GltTk | Thermotoga maritima (homolog) | D-Aspartate | Km | 1.1 ± 0.11 µM | nih.gov |

| GltPh | Pyrococcus horikoshii | L-Aspartate | Km (for Na+) | 3.9 ± 0.3 mM (at 100 nM Asp) | nih.gov |

Signaling Pathways Modulated by Aminosuccinate Transport

The transport of aminosuccinate is not merely a mechanism for nutrient uptake or waste removal; it is intrinsically linked to cellular signaling. This modulation occurs through several mechanisms, including the control of ligand availability for receptors, the alteration of intracellular ion concentrations, and the provision of substrates for key metabolic pathways.

Receptor-Mediated Signaling: By maintaining low extracellular concentrations of aminosuccinate, EAATs prevent the overstimulation of N-methyl-D-aspartate (NMDA) receptors, for which D-aminosuccinate is an agonist. mdpi.comnih.gov In some non-human models, D-aminosuccinate has been shown to activate NMDA receptors, which subsequently triggers intracellular signaling cascades involving cAMP, ERK (extracellular signal-regulated kinase), and AKT (serine-threonine protein kinase). nih.gov

Ion Gradient Signaling: The transport process itself directly alters the ionic composition of the cytoplasm. The influx of three Na+ ions per transport cycle can cause a significant local increase in intracellular sodium concentration. This change can modulate the activity of other ion transporters. For instance, the increased Na+ influx via the neuronal transporter EAAT3 can cause the Na+/Ca2+ exchanger (NCX1) to operate in its reverse mode, leading to an influx of Ca2+. researchgate.netmdpi.com This localized rise in intracellular calcium can act as a second messenger, stimulating Ca2+-sensitive enzymes such as mitochondrial dehydrogenases, thereby linking transport activity to cellular energy metabolism. researchgate.net

Bioinorganic Chemistry of Metal-Aminosuccinate Interactions in Simulated Biological Environments

In biological fluids, 2-aminosuccinate exists as an anion (aspartate) that can readily interact with metal ions. This interaction is a fundamental aspect of its bioinorganic chemistry, influencing the speciation, solubility, and bioavailability of both the amino acid and the metal ions.

Coordination and Chelation: The aminosuccinate anion is an effective chelating agent for a variety of metal ions. scirp.orgwhoi.edu It can coordinate with metals through the oxygen atoms of its two carboxylate groups and the nitrogen atom of its amino group. scirp.orgmdpi.com Depending on the pH and the nature of the metal ion, it can act as a bidentate or tridentate ligand. mdpi.com This chelation forms stable, water-soluble complexes, a process that is entropically favored. whoi.edu

Stability of Metal Complexes: The stability of these metal-aminosuccinate complexes varies depending on the metal ion. For many divalent metal ions, the stability of the complexes follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scirp.orgscirp.org This trend is related to the decreasing ionic radii and increasing Lewis acidity across the series. whoi.edu The formation of these complexes is also highly pH-dependent, as the protonation state of the carboxylate and amino groups dictates their ability to coordinate with the metal center. mdpi.com

Interactions in Simulated Biological Fluids: Simulated biological fluids (SBFs) are aqueous solutions designed to mimic the ionic composition of extracellular fluids like blood plasma. mdpi.com In these environments, the presence of aminosuccinate and other amino acids can significantly affect the behavior of metal ions. For example, the chelation of calcium ions by aminosuccinate can prevent the precipitation of calcium phosphate (B84403), a critical consideration in the study of bioactive materials. mdpi.com The formation of these complexes modulates the concentration of free metal ions, thereby influencing processes that are dependent on specific metal cofactors. whoi.edu

Table 2: Stability Constants (log K1) of Metal-Aminosuccinate (Aspartate) Complexes

| Metal Ion | log K1 | Conditions | Reference |

|---|---|---|---|

| Mg2+ | 2.50 ± 0.06 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Ca2+ | 1.26 ± 0.06 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Mn2+ | 3.91 ± 0.03 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Co2+ | 6.69 ± 0.06 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Cu2+ | 8.78 ± 0.02 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Zn2+ | 5.84 ± 0.03 | 25°C, I = 0.1 M NaNO3 | scirp.org |

| Fe(II) | 4.17 ± 0.11 | 25°C, I = 0.5 M | researchgate.net |

| Fe(III) | 13.16 ± 0.01 | 25°C, I = 0.5 M | researchgate.net |

Advanced Analytical Method Development and Validation for Sodium 2 Aminosuccinate

Chromatographic Separations for Purity Assessment and Isomeric Resolution

Chromatographic techniques are fundamental in the analysis of sodium 2-aminosuccinate, enabling the separation of the parent compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Due to the zwitterionic nature of the 2-aminosuccinate anion (aspartate), which makes it poorly soluble in non-polar solvents, specific HPLC methodologies are required.

For purity assessment, reversed-phase HPLC can be employed, often with ion-pairing agents to improve retention and peak shape. A significant challenge and area of focus in the HPLC analysis of 2-aminosuccinate is the resolution of its enantiomers, L-aspartic acid and D-aspartic acid. Direct analysis of these underivatized enantiomers is preferred as it avoids the introduction of potential impurities from derivatization steps. sigmaaldrich.com This is often achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for separating the enantiomers of underivatized amino acids. sigmaaldrich.comnih.gov These CSPs possess ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com

The mobile phase composition plays a critical role in achieving successful chiral separation. A common mobile phase system that can resolve a majority of common amino acids on a teicoplanin-based CSP might consist of a simple combination of an organic modifier (like methanol or acetonitrile) and an aqueous component with a suitable acidic modifier like trifluoroacetic acid (TFA). ankara.edu.tr The concentration of the organic modifier can have a "U-shaped" effect on retention, a phenomenon attributed to combined effects of analyte solubility and conformational changes in the CSP. sigmaaldrich.com

Interactive Table: HPLC Conditions for Chiral Separation of Aspartic Acid Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Column | Astec CHIROBIOTIC T | Crown Ether-based CSP |

| Mobile Phase | Methanol/Water/TFA | Acetonitrile/Ethanol/TFA |

| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |

| Note | Effective for underivatized amino acids. sigmaaldrich.com | Can provide enantioseparation for most chiral amino acids. ankara.edu.tr |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acids like 2-aminosuccinate are non-volatile and polar, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. thermofisher.com

A common derivatization method is silylation, which involves replacing the active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting derivatives are more volatile and produce characteristic fragments upon electron impact ionization, allowing for their identification and quantification by mass spectrometry (GC-MS).

Another approach involves derivatization with fluoroalkyl chloroformates, which can be performed rapidly in organic-aqueous media. The resulting derivatives are sufficiently volatile for separation on chiral capillary columns, enabling the analysis of amino acid enantiomers. researchgate.net

Interactive Table: GC Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Abbreviation | Key Feature |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms volatile by-products that elute with the solvent front. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Produces TBDMS derivatives which are more stable than TMS derivatives. |

| Pentafluoropropyl chloroformate | - | Allows for fast derivatization in organic-aqueous media. researchgate.net |

Ion Chromatography

Ion Chromatography (IC) is a versatile technique for the determination of both cations and anions. For this compound, IC can be utilized to quantify the sodium counter-ion as well as the 2-aminosuccinate anion. The separation is based on the interaction of the ions with a stationary phase that has ion-exchange functionalities. nestgrp.com

For the analysis of the sodium cation, a cation-exchange column is used with an eluent typically containing a dilute acid, such as methanesulfonic acid (MSA). nih.govthermofisher.com For the determination of the 2-aminosuccinate anion, an anion-exchange column is employed with a basic eluent, such as a sodium carbonate/sodium bicarbonate buffer. nih.gov Conductivity detection is commonly used in IC. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent and increase the signal of the analyte ions. nestgrp.com

Electrochemical Methods for Quantitative Determination

Electrochemical methods offer a sensitive and cost-effective approach for the quantitative determination of electroactive compounds. Aspartic acid, the anionic component of this compound, can be detected using techniques such as voltammetry.

Differential Pulse Voltammetry (DPV) has been successfully applied for the trace detection of L-aspartic acid. nih.gov This method often involves the use of a modified glassy carbon electrode (GCE). For instance, a GCE modified with Ag-doped ZnO nanosheets has been shown to exhibit a wide detection range and a low limit of detection for L-aspartic acid. nih.gov Similarly, a sensor based on Co3O4-ZnO nanorods has demonstrated high sensitivity and a low detection limit for aspartic acid. nih.gov The principle of these sensors relies on the electrocatalytic oxidation of aspartic acid on the surface of the modified electrode.

Interactive Table: Performance of Electrochemical Sensors for Aspartic Acid